3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

描述

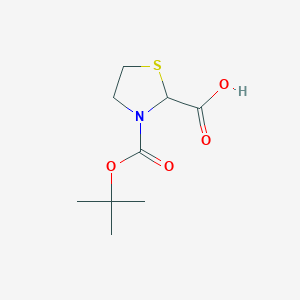

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS 141783-63-3) is a heterocyclic compound featuring a thiazolidine ring substituted with a tert-butoxycarbonyl (Boc) group at position 3 and a carboxylic acid at position 2. Its molecular formula is C₉H₁₅NO₄S, with a molecular weight of 233.28 g/mol . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is widely used as a pharmaceutical intermediate, particularly in peptide synthesis and drug development . Key physical properties include a melting point of 96–97°C, a density of 1.305 g/cm³, and a predicted boiling point of 385.3°C .

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAXPNDMEODKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405177 | |

| Record name | 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141783-63-3 | |

| Record name | 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Patent-Based Synthesis

A Chinese patent (CN105085510A) details the synthesis of structurally related thiazolidine-pyrrolidone hybrids. Although the target compound differs, the cyclization strategy is instructive. The protocol involves:

-

Starting Material : N-Boc-4-oxo-L-proline.

-

Reagents : Cysteamine hydrochloride, formaldehyde (40% aqueous), N,N-diisopropylethylamine (DIPEA).

-

Conditions : -10°C to 0°C, followed by crystallization in heptane.

Adaptation for Target Compound

Replacing N-Boc-4-oxo-L-proline with Boc-protected cysteine derivatives (e.g., Boc-cysteine methyl ester) enables direct thiazolidine ring formation. Formaldehyde mediates cyclization via Schiff base formation between the thiol and amine groups, followed by intramolecular hemiacetalization (Figure 2).

Reaction Workflow and Yield

-

Step 1 : Boc protection of cysteine’s amine using di-tert-butyl dicarbonate.

-

Step 2 : Cyclization with formaldehyde (2.2 equiv) in THF at 0°C.

-

Isolation : Ethyl acetate extraction, acid wash (1M HCl), and crystallization.

Dynamic Kinetic Resolution via Intramolecular Hydrogen Bonding

Stereochemical Control

RSC Advances highlights a Curtin-Hammett-controlled synthesis of N-Boc-thiazolidine carboxylic acids. The mechanism involves a thiazolidine intermediate stabilized by intramolecular hydrogen bonding between the Boc carbonyl and thiol proton. This dynamic equilibrium enables high enantiomeric excess (ee > 98%) when using chiral auxiliaries or catalysts.

Synthetic Protocol

-

Substrate : L-Cysteine or D-cysteine.

-

Protection : Boc anhydride in dichloromethane with DMAP.

-

Resolution : Chiral column chromatography (e.g., Chiralpak IA).

Performance Metrics

Comparative Analysis of Methods

Critical Observations

-

Cyanuric Chloride : Optimal for scalability but requires rigorous temperature control to prevent racemization.

-

Formaldehyde Cyclization : High yield and purity but limited to substrates with pre-installed Boc groups.

-

Dynamic Resolution : Superior stereocontrol but lower yield due to chromatographic separation.

化学反应分析

Types of Reactions

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Nucleophilic substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield thiazolidine-2-carboxylic acid.

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic substitution: Acidic conditions (e.g., hydrochloric acid) are used to remove the tert-butoxycarbonyl group.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Thiazolidine-2-carboxylic acid.

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidine-2-methanol.

科学研究应用

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including the reaction of thiazolidine derivatives with tert-butoxycarbonyl anhydride (Boc_2O). Its stability under standard laboratory conditions makes it an ideal candidate for further chemical modifications.

Applications in Organic Synthesis

3.1. Synthesis Intermediate

Boc-thiazolidine serves as a crucial intermediate in the synthesis of various bioactive molecules. Its ability to protect amines during chemical reactions allows for selective transformations without affecting other functional groups.

3.2. Peptide Synthesis

In peptide chemistry, Boc-thiazolidine is utilized as a protecting group for amino acids, enabling the formation of peptide bonds while preventing unwanted side reactions. This application is particularly valuable in the synthesis of cyclic peptides and peptidomimetics.

Medicinal Chemistry Applications

4.1. Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit antimicrobial properties. Studies have shown that compounds derived from Boc-thiazolidine display activity against various bacterial strains, making them potential candidates for antibiotic development .

4.2. Anticancer Research

Thiazolidine derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. The incorporation of Boc-thiazolidine into larger molecular frameworks has demonstrated enhanced cytotoxicity against cancer cells, suggesting its role in drug design .

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Synthesis of Thiazolidine Derivatives | Developed novel thiazolidine compounds with improved antimicrobial activity | Kallen (1971) |

| Anticancer Activity | Investigated Boc-thiazolidine derivatives showing selective cytotoxicity against breast cancer cells | Seki et al. (2004) |

| Peptide Synthesis Optimization | Demonstrated efficient coupling reactions using Boc-thiazolidine as a protecting group | Song et al. (2009) |

作用机制

The mechanism of action of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid involves its ability to undergo nucleophilic substitution reactions. The tert-butoxycarbonyl group can be removed under acidic conditions, exposing the thiazolidine-2-carboxylic acid moiety, which can then participate in various biochemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the biochemical assay or reaction being studied .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Substituted Aryl Derivatives

- 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 477721-87-2): Molecular Formula: C₁₅H₁₈ClNO₄S Molar Mass: 343.83 g/mol Key Feature: Incorporation of a 4-chlorophenyl group at position 2 enhances lipophilicity and bioactivity. This derivative exhibits antimicrobial and antitumor activities, attributed to the electron-withdrawing chlorine substituent .

Enantiomeric Forms

- (S)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS 891192-95-3):

Functional Group Variations

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 141783-63-3 (Base compound) | 233.28 | 96–97 | 385.3 | 1.305 |

| 477721-87-2 (4-chlorophenyl) | 343.83 | Not reported | Not reported | Not reported |

| 891192-95-3 ((S)-enantiomer) | 233.28 | Not reported | Not reported | Not reported |

| 5025-82-1 (Acetyl derivative) | 189.22 | Not reported | Not reported | Not reported |

- Lipophilicity : The Boc group in 141783-63-3 increases hydrophobicity (logP ~3.05), favoring membrane permeability in drug candidates. Substitutions like 4-chlorophenyl further elevate logP, enhancing tissue penetration but risking solubility issues .

- Stability : The Boc group is stable under basic and nucleophilic conditions but cleaved by trifluoroacetic acid (TFA), making it ideal for orthogonal protection strategies. Ethoxycarbonyl and acetyl groups are less stable, limiting their use in complex syntheses .

生物活性

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiazolidine ring structure, which incorporates a tert-butoxycarbonyl (Boc) group. The molecular formula is , with a molecular weight of approximately 233.29 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of L-cysteine with aromatic aldehydes in the presence of tert-butyloxycarbonyl anhydride. This method allows for high yields and purity of the final product, facilitating further biological evaluations .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria using the MTT assay. The results indicated that several derivatives of this compound showed superior antibacterial activities compared to related compounds:

| Compound | Bacterial Strain | IC50 (µg/mL) | Comparison |

|---|---|---|---|

| 14 | Pseudomonas aeruginosa | 0.195 | Better than Penicillin G and Kanamycin B |

| 5 | Staphylococcus aureus | 0.250 | Comparable to standard antibiotics |

| 18 | Bacillus subtilis | 0.300 | Effective against resistant strains |

The compound's effectiveness is attributed to its ability to inhibit bacterial enzyme activities, disrupting cell wall synthesis and metabolic processes within the bacteria .

The mechanism through which this compound exerts its antibacterial effects involves several biochemical pathways:

- Enzyme Inhibition : The compound interacts with key enzymes involved in bacterial metabolism, leading to inhibition of growth and replication.

- Cell Membrane Disruption : It may alter the integrity of bacterial cell membranes, causing leakage of cellular contents.

- Gene Expression Modulation : Studies indicate that this compound can influence gene expression related to bacterial stress responses, enhancing its antibacterial efficacy .

Study on Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial activity of this compound against four strains: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The study utilized serial dilutions to determine minimum inhibitory concentrations (MICs) and found that:

常见问题

Q. What precautions are critical when handling this compound in aqueous environments?

- Methodological Answer : Avoid prolonged exposure to water, as hydrolysis of the Boc group generates CO and tert-butanol, which may destabilize the compound. Work under anhydrous conditions (glovebox or sealed reactors). First-aid measures for accidental exposure include rinsing with ethanol (not water) and immediate medical consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。